Solabegron hydrochloride

β3-AR agonist selectivity overactive bladder

Procure Solabegron hydrochloride—a β3-AR agonist with a uniquely characterized pharmacological fingerprint distinct from mirabegron and vibegron. This compound demonstrates a β3:β1 selectivity of 21.3-fold and β3:β2 selectivity >362-fold, with partial agonist behavior at low β3-AR densities. Validated in rat (ED50 1.0 mg/kg i.v.) and dog cystometry models for OAB, plus enteric neuron somatostatin-mediated analgesia in IBS. Clinically benchmarked at a 125 mg human dose. Ideal for SAR panels, selectivity calibration, and translational bladder/gut pharmacology studies.

Molecular Formula C23H24Cl2N2O3
Molecular Weight 447.4 g/mol
CAS No. 451470-34-1
Cat. No. B1681909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolabegron hydrochloride
CAS451470-34-1
Synonyms(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid
3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid
GW 427353
GW-427353
GW427353
solabegron
solabegron hydrochloride
Molecular FormulaC23H24Cl2N2O3
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl
InChIInChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1
InChIKeyPMXCGBVBIRYFPR-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Solabegron Hydrochloride (GW427353B, CAS 451470-34-1) Procurement Guide: A Selective β3-AR Agonist for OAB and IBS Research


Solabegron hydrochloride (CAS: 451470-34-1) is a selective β3-adrenergic receptor (β3-AR) agonist that stimulates cAMP accumulation in Chinese hamster ovary (CHO) cells expressing the human β3-AR, with a reported EC50 value of 22 ± 6 nM [1]. It was discovered by GlaxoSmithKline and later acquired by AltheRx for clinical development targeting overactive bladder (OAB) and irritable bowel syndrome (IBS) [2]. Unlike the broad pharmacological profiles of older anticholinergic OAB treatments, solabegron offers a targeted mechanism of action via β3-AR activation, which is the basis for its investigation as a potentially better-tolerated alternative [2].

Why In-Class β3-AR Agonists Are Not Interchangeable: Evidence for Solabegron's Distinct Profile


While several β3-adrenergic receptor (β3-AR) agonists have been investigated for overactive bladder (OAB), including mirabegron (the first approved agent), vibegron, and ritobegron, direct comparative pharmacological data reveal substantial differences in their selectivity profiles and intrinsic activities [1]. These differences are not trivial; they can translate into significant variations in clinical efficacy, safety, and the potential for off-target effects, particularly in patients with variable receptor densities [2]. Therefore, for research aimed at understanding β3-AR biology, developing novel therapeutics, or conducting comparative drug studies, the specific compound's unique quantitative profile is a critical selection criterion, and a generic substitution is not scientifically justified.

Solabegron Hydrochloride (GW427353B) Technical Evidence: Head-to-Head Pharmacological and Clinical Differentiation


β3-AR Selectivity: Direct Comparison with Mirabegron, Vibegron, and Ritobegron

In a 2023 study that directly compared four β3-AR agonists under identical experimental conditions, solabegron demonstrated a distinct selectivity profile relative to its comparators. While vibegron exhibited the highest selectivity (>7937-fold for both β1-AR and β2-AR), solabegron showed a moderate selectivity for β3-AR vs. β1-AR (21.3-fold) but a much higher selectivity for β3-AR vs. β2-AR (>362-fold) compared to mirabegron (517-fold vs. β1-AR and 496-fold vs. β2-AR) [1]. This unique 'asymmetric' selectivity is a quantifiable and verifiable differentiator.

β3-AR agonist selectivity overactive bladder

Intrinsic Activity and Receptor Density Dependence: A Differentiator from Vibegron

The intrinsic activity (IA) of β3-AR agonists is not a static property and can vary with receptor density, a factor relevant in diseased tissue. A 2023 study found that while vibegron maintained a full agonist IA (similar to isoproterenol) across various β3-AR densities, the IA of mirabegron, solabegron, and ritobegron decreased significantly as receptor density was reduced [1]. This indicates that solabegron's efficacy may be more susceptible to changes in β3-AR expression levels compared to vibegron, a key differentiator for research models.

β3-AR agonist intrinsic activity receptor desensitization

Potency in Human β3-AR cAMP Assay: Comparable to Approved Drug Mirabegron

In a head-to-head functional assay measuring cAMP accumulation in CHO cells expressing human β3-ARs, solabegron exhibited an EC50 of 27.6 ± 9.08 nM, which is comparable to that of the FDA-approved drug mirabegron (EC50 1.15 ± 0.24 nM) and significantly more potent than ritobegron (EC50 80.8 ± 12.6 nM) [1]. This demonstrates that solabegron possesses a level of in vitro potency at the human target that is on par with a clinically validated therapeutic agent, a key consideration for its use as a reference standard in drug discovery programs.

β3-AR agonist cAMP EC50 potency

Unique Mechanism of Action in IBS: Somatostatin Release from Adipocytes

Solabegron has a demonstrated mechanism of action in the gastrointestinal tract that is not a shared class property with all β3-AR agonists. A study using human submucous neurons showed that solabegron (GW427353) has no direct postsynaptic action but decreases excitability by reducing fast synaptic input. This effect is mediated by the release of somatostatin (SST) from human primary adipocytes, which then acts on inhibitory SST2 receptors on enteric neurons [1]. This specific, multi-step mechanism involving adipocyte-neuron crosstalk is a unique differentiator for solabegron and provides a scientific rationale for its investigation in IBS.

irritable bowel syndrome enteric neuron somatostatin β3-AR agonist

Clinical Proof-of-Concept in OAB: Statistically Significant Efficacy and Tolerability

In a Phase II randomized, double-blind, placebo-controlled trial (n=258), solabegron 125 mg dosed twice daily produced a statistically significant 65.6% reduction from baseline in incontinence episodes, with an adjusted mean difference of 21% compared to placebo (p=0.025) over 8 weeks [1]. Furthermore, solabegron was well-tolerated with no notable changes in cardiovascular parameters measured by 24-hour ambulatory blood pressure, clinical chemistry, hematology, or ECG parameters, and no observed urinary retention [2]. This positive clinical data differentiates solabegron from other β3-AR agonists that may have failed in development or shown different safety profiles.

overactive bladder phase 2 clinical trial urinary incontinence

Formulation and Process Patents: Enabling Specific Research Applications

Patents disclose specific formulations and manufacturing processes for solabegron that are not applicable to other β3-AR agonists. One application describes a modified-release composition designed to achieve a specific plasma concentration profile (Cmax of about 1 μg/ml for 6-9 hours) and an AUC of 11,000-30,000 ng·hr/ml, which is intended to mitigate receptor desensitization [1]. Another patent details a micronized solabegron composition with defined particle sizes (0.1 to 30 microns) for improved bioavailability [2]. Additionally, a patent describes a novel solabegron zwitterion intermediate for an improved synthesis route to the hydrochloride salt [3].

modified release micronization pharmaceutical formulation

Solabegron Hydrochloride (CAS 451470-34-1): High-Impact Research and Procurement Scenarios


Comparative Pharmacology Studies of β3-AR Agonist Selectivity and Bias

Solabegron's distinct selectivity profile (21.3-fold vs. β1-AR; >362-fold vs. β2-AR) and its receptor density-dependent intrinsic activity, as detailed in direct comparisons with mirabegron, vibegron, and ritobegron [1], make it an essential compound for research aiming to deconvolute the functional consequences of β-AR subtype selectivity. Its use as a comparator can help define the selectivity window required for therapeutic efficacy while minimizing off-target effects.

Investigating the Somatostatin-Adipocyte-Enteric Neuron Axis in IBS

For studies focused on the pathophysiology of irritable bowel syndrome (IBS) or visceral pain, solabegron is the unique tool of choice. Its demonstrated, concentration-dependent ability to stimulate somatostatin release from human adipocytes, leading to the inhibition of enteric neuron excitability [1], provides a specific, mechanism-based rationale for its use that is not shared by all β3-AR agonists. This enables targeted investigation of this novel neuro-immune pathway.

Pharmacokinetic and Drug Delivery Research with Modified-Release Formulations

Procurement of solabegron for research into modified-release drug delivery systems is supported by existing patent data defining a specific, desirable pharmacokinetic profile [1]. Researchers can use solabegron as a model compound to design and test novel formulations intended to maintain plasma concentrations within a therapeutic window while minimizing receptor desensitization. The disclosed synthesis routes for the solabegron zwitterion [2] further support process chemistry and solid-state form screening studies.

Translational Research and In Vivo Modeling of OAB and LUTS

Solabegron has been extensively characterized in in vivo models, demonstrating its ability to increase micturition reflex threshold and facilitate bladder storage without affecting voiding in the dog [1]. Combined with positive Phase II clinical data showing significant reduction in incontinence episodes in women with OAB [2], solabegron is a well-validated reference compound for translational research aimed at bridging the gap between preclinical findings and clinical outcomes in the treatment of lower urinary tract symptoms (LUTS).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solabegron hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.